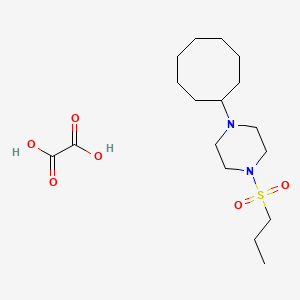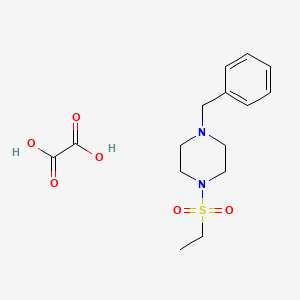![molecular formula C24H18N4O3 B3948420 3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3948420.png)
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Overview
Description
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-1 and has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MI-1 involves the inhibition of the proteasome, a complex protein degradation machinery that plays a crucial role in cell growth and proliferation. MI-1 binds to the active site of the proteasome, leading to the inhibition of its enzymatic activity and subsequent accumulation of misfolded proteins within the cell. This accumulation ultimately leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
MI-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. MI-1 has also been found to modulate the expression of various genes involved in tumor growth and proliferation, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of MI-1 is its potent antitumor activity against a wide range of cancer cell lines. MI-1 also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of MI-1 is its complex synthesis method and the need for precise control of reaction conditions and purification methods. MI-1 also has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for MI-1 research, including the development of more efficient synthesis methods and the investigation of its potential applications in combination therapy with other anticancer drugs. MI-1 can also be studied for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the investigation of MI-1's mechanism of action and its effects on various signaling pathways can provide valuable insights into its potential applications in cancer therapy.
Conclusion:
In conclusion, MI-1 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MI-1 is complex, and the compound exhibits potent antitumor activity, anti-inflammatory, and anti-oxidant properties. MI-1's mechanism of action involves the inhibition of the proteasome, leading to the inhibition of tumor growth. MI-1 has several advantages and limitations for lab experiments, and there are several future directions for MI-1 research. Overall, MI-1 is a promising candidate for cancer therapy and has the potential to revolutionize the field of cancer research.
Scientific Research Applications
MI-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. MI-1 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-31-21-12-11-16(28(29)30)13-18(21)23-22(15-7-3-2-4-8-15)26-24(27-23)19-14-25-20-10-6-5-9-17(19)20/h2-14,25H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXUDATYIWYZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B3948339.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate](/img/structure/B3948347.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3948354.png)

![2-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)carbonyl]benzoic acid](/img/structure/B3948363.png)

![N~2~-[(cyclohexylamino)carbonothioyl]leucinamide](/img/structure/B3948373.png)

![1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948394.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B3948404.png)
![1-methyl-2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3948407.png)

